3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
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Overview
Description
3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 5-chloro-2-ethoxyphenyl group and a methylsulfanyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 5-Chloro-2-ethoxybenzaldehyde: This intermediate can be synthesized by the chlorination of 2-ethoxybenzaldehyde using a chlorinating agent such as thionyl chloride.
Formation of 5-Chloro-2-ethoxyphenylmethylsulfanyl Intermediate: The aldehyde group of 5-chloro-2-ethoxybenzaldehyde is converted to a methylsulfanyl group through a nucleophilic substitution reaction with a suitable thiol reagent.
Cyclization to Form the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and a suitable catalyst to form the 1,2,4-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the chloro and ethoxy groups can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
5-Chloro-2-ethoxyphenyl Derivatives: Compounds with this substituent may have comparable chemical properties and reactivity.
Uniqueness
3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methylsulfanyl group and the triazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(5-chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4OS/c1-2-17-10-4-3-9(12)5-8(10)6-18-11-15-14-7-16(11)13/h3-5,7H,2,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFIWOCBJDPPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CSC2=NN=CN2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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